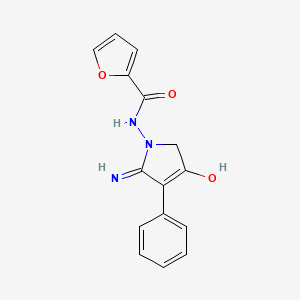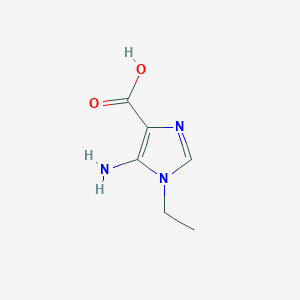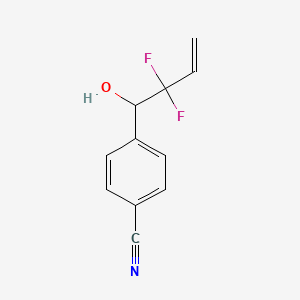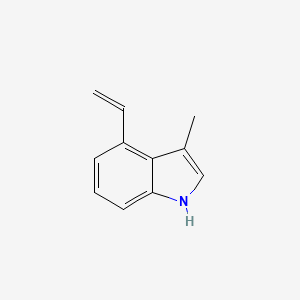
Benzyl (2-cyanoethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-cyanoethyl)glycinate is an organic compound that belongs to the class of α-amino acid esters It is characterized by the presence of a benzyl group attached to the nitrogen atom of glycine, with a cyanoethyl group attached to the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-cyanoethyl)glycinate typically involves the reaction of benzyl glycinate with cyanoethylating agents. One common method is the reaction of benzyl glycinate with acrylonitrile under basic conditions. The reaction proceeds via nucleophilic addition of the amino group to the double bond of acrylonitrile, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (2-cyanoethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Benzyl (2-cyanoethyl)carboxylic acid.
Reduction: Benzyl (2-aminoethyl)glycinate.
Substitution: Various benzyl-substituted derivatives.
Applications De Recherche Scientifique
Benzyl (2-cyanoethyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (2-cyanoethyl)glycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance the compound’s binding affinity to target molecules. These interactions can modulate biochemical pathways and exert various biological effects.
Comparaison Avec Des Composés Similaires
Benzyl glycinate: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
Ethyl (2-cyanoethyl)glycinate: Similar structure but with an ethyl group instead of a benzyl group, affecting its reactivity and applications.
Benzyl (2-aminoethyl)glycinate:
Uniqueness: Benzyl (2-cyanoethyl)glycinate is unique due to the presence of both benzyl and cyanoethyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
benzyl 2-(2-cyanoethylamino)acetate |
InChI |
InChI=1S/C12H14N2O2/c13-7-4-8-14-9-12(15)16-10-11-5-2-1-3-6-11/h1-3,5-6,14H,4,8-10H2 |
Clé InChI |
RFNPASBNQYZYCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CNCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
![N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12828832.png)



![(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)





![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)

